molecular formula C11H9FN2O B13687416 2-(5-fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde

2-(5-fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13687416
M. Wt: 204.20 g/mol
InChI Key: RVAHCURZSXLQRU-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that features a fluorinated aromatic ring and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Cyclization: Formation of the imidazole ring through cyclization reactions.

    Formylation: Introduction of the aldehyde group to the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may also be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions on the fluorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(5-Fluoro-2-methylphenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(5-Fluoro-2-methylphenyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(5-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The fluorinated aromatic ring and imidazole moiety can engage in various interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methylphenyl isocyanate
  • 5-Fluoro-2-methoxyphenylmethanol
  • 2-Fluoro-5-methylphenyl isocyanate

Uniqueness

2-(5-Fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both a fluorinated aromatic ring and an imidazole moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

2-(5-fluoro-2-methylphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C11H9FN2O/c1-7-2-3-8(12)4-10(7)11-13-5-9(6-15)14-11/h2-6H,1H3,(H,13,14)

InChI Key

RVAHCURZSXLQRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NC=C(N2)C=O

Origin of Product

United States

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